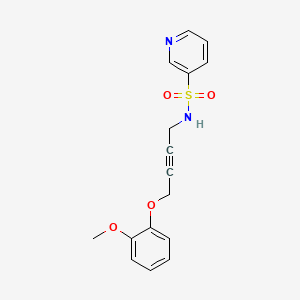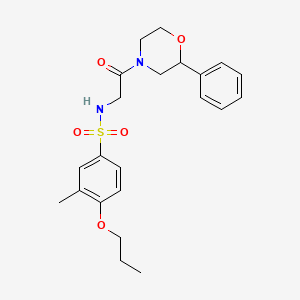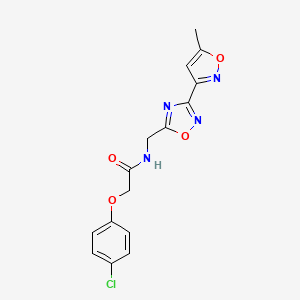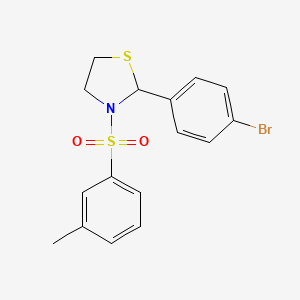
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide, also known as MpsbpyS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide exerts its biological effects by inhibiting the activity of several enzymes, including carbonic anhydrase and matrix metalloproteinases. These enzymes play a crucial role in cancer cell proliferation and invasion. By inhibiting their activity, this compound can prevent cancer cell growth and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in cells. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide in lab experiments is its specificity towards certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. This specificity allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity towards normal cells. Therefore, researchers must be cautious when using this compound in lab experiments.
Future Directions
There are several future directions for the study of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide. One of the potential future directions is the development of this compound-based drugs for the treatment of cancer. Additionally, further studies are needed to understand the specific mechanisms of action of this compound and its potential applications in other fields of scientific research, such as neuroscience and immunology.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves several chemical reactions, and it has been extensively studied for its potential applications in cancer research. This compound exerts its biological effects by inhibiting the activity of certain enzymes, and it has several biochemical and physiological effects. While this compound has several advantages for lab experiments, researchers must be cautious due to its potential toxicity towards normal cells. Finally, there are several future directions for the study of this compound, including the development of this compound-based drugs for the treatment of cancer and further studies to understand its specific mechanisms of action.
Synthesis Methods
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the reaction of 2-methoxyphenol with 4-bromo-1-butene in the presence of potassium tert-butoxide to form 4-(2-methoxyphenoxy)but-2-ene. This intermediate compound is then reacted with pyridine-3-sulfonamide in the presence of copper iodide and potassium carbonate to produce this compound.
Scientific Research Applications
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival.
properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-15-8-2-3-9-16(15)22-12-5-4-11-18-23(19,20)14-7-6-10-17-13-14/h2-3,6-10,13,18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIALHWCWLPDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2677353.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2677360.png)



![2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677368.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2677369.png)

![9-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2677371.png)
![N-(4-butylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2677373.png)

![4-acetyl-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2677375.png)